Cas no 2171775-87-2 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoylpiperidin-4-yl}acetic acid)

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoylpiperidin-4-yl}acetic acid structure
2171775-87-2 structure
商品名:2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoylpiperidin-4-yl}acetic acid
CAS番号:2171775-87-2
MF:C28H30N2O5
メガワット:474.548207759857
CID:6370693
PubChem ID:165503769

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoylpiperidin-4-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoylpiperidin-4-yl}acetic acid
    • EN300-1473425
    • 2171775-87-2
    • 2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]piperidin-4-yl}acetic acid
    • インチ: 1S/C28H30N2O5/c1-2-3-12-25(27(33)30-15-13-19(14-16-30)17-26(31)32)29-28(34)35-18-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,19,24-25H,12-18H2,1H3,(H,29,34)(H,31,32)
    • InChIKey: PSLFVWGOIQUACW-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC#CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CC(=O)O)CC1

計算された属性

  • せいみつぶんしりょう: 474.21547206g/mol
  • どういたいしつりょう: 474.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 815
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoylpiperidin-4-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1473425-10000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]piperidin-4-yl}acetic acid
2171775-87-2
10000mg
$14487.0 2023-09-29
Enamine
EN300-1473425-2500mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]piperidin-4-yl}acetic acid
2171775-87-2
2500mg
$6602.0 2023-09-29
Enamine
EN300-1473425-0.5g
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]piperidin-4-yl}acetic acid
2171775-87-2
0.5g
$3233.0 2023-06-06
Enamine
EN300-1473425-5.0g
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]piperidin-4-yl}acetic acid
2171775-87-2
5g
$9769.0 2023-06-06
Enamine
EN300-1473425-10.0g
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]piperidin-4-yl}acetic acid
2171775-87-2
10g
$14487.0 2023-06-06
Enamine
EN300-1473425-50mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]piperidin-4-yl}acetic acid
2171775-87-2
50mg
$2829.0 2023-09-29
Enamine
EN300-1473425-5000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]piperidin-4-yl}acetic acid
2171775-87-2
5000mg
$9769.0 2023-09-29
Enamine
EN300-1473425-2.5g
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]piperidin-4-yl}acetic acid
2171775-87-2
2.5g
$6602.0 2023-06-06
Enamine
EN300-1473425-500mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]piperidin-4-yl}acetic acid
2171775-87-2
500mg
$3233.0 2023-09-29
Enamine
EN300-1473425-250mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]piperidin-4-yl}acetic acid
2171775-87-2
250mg
$3099.0 2023-09-29

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoylpiperidin-4-yl}acetic acid 関連文献

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoylpiperidin-4-yl}acetic acidに関する追加情報

Introduction to 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoylpiperidin-4-yl}acetic Acid (CAS No. 2171775-87-2)

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoylpiperidin-4-yl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2171775-87-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a confluence of advanced structural motifs, including a piperidine ring, a hexynoate side chain, and a fluorenylmethoxycarbonyl (Fmoc) protected amino group, which collectively endow it with unique chemical and biological properties. The compound's intricate architecture makes it a promising candidate for further exploration in drug discovery and therapeutic development.

The core structure of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoylpiperidin-4-yl}acetic acid is built around a piperidine scaffold, which is a common pharmacophore in many bioactive molecules. Piperidine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, often leading to the development of novel therapeutic agents. In this compound, the piperidine ring is functionalized with a hexynoate moiety, which introduces a linear alkyne group into the structure. This alkyne can serve as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives through cross-coupling reactions such as Suzuki or Sonogashira couplings.

The presence of the fluorenylmethoxycarbonyl (Fmoc) group on the amino side chain is particularly noteworthy. The Fmoc group is widely used in peptide synthesis as an protecting group for amino acids. Its stability under basic conditions makes it an ideal choice for solid-phase peptide synthesis (SPPS), where it can be selectively removed to reveal the free amino group. In the context of this compound, the Fmoc group may serve multiple purposes beyond simple protection. It could enhance solubility or stability, influence metabolic degradation rates, or even modulate binding interactions with biological targets. The potential utility of this protecting group in drug design underscores the compound's versatility and synthetic appeal.

The hexynoate side chain adds another layer of complexity to the molecule. Alkynes are known to participate in various chemical reactions, including metal-catalyzed coupling reactions, which are essential for constructing complex molecular architectures. The hexynoate moiety could also influence the compound's pharmacokinetic properties, such as solubility and permeability, by affecting its overall charge distribution and hydrophobicity. These features make 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoylpiperidin-4-yl}acetic acid an intriguing candidate for further investigation in drug development pipelines.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools can be leveraged to explore the potential interactions between 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ylnoylpiperidin}-4-y l}acetic acid and various biological targets. For instance, virtual screening techniques can identify potential binding sites on proteins or enzymes that could be modulated by this compound. Such studies have already shown promise in identifying novel therapeutic agents by predicting their binding affinities and selectivity profiles.

The synthesis of 2-{1 - 2 - ({(9H-fluoren - 9 - ylmethoxycarbonyl } amino ) hex - 4 - ynoy l)piperidin - 4 - y l } acetic acid presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves protecting group chemistry, alkyne functionalization, and ring closure steps, all of which require careful optimization to ensure high yields and purity. Advances in synthetic methodologies have made it possible to construct complex molecules more efficiently than ever before. For example, transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon bonds under mild conditions.

The potential applications of 2-{1 - 2 - ({(9H-fluoren - 9 - ylmethoxycarbonyl } amino ) hex - 4 - ynoy l)piperidin - 4 - y l } acetic acid extend beyond traditional pharmaceutical applications. It could serve as a key intermediate in the synthesis of other bioactive molecules or be explored for its potential use in materials science applications where its unique structural features might be advantageous. The versatility of this compound makes it a valuable building block for future research endeavors.

In conclusion, 2-{1 - 2 - ({(9H-fluoren - 9 - ylmethoxycarbonyl } amino ) hex - 4 - ynoy l)piperidin - 4 - y l } acetic acid (CAS No. 2171775—87—2) represents a fascinating example of how intricate molecular structures can be designed to exhibit unique chemical and biological properties. Its complex architecture offers numerous possibilities for further exploration in drug discovery and therapeutic development. As research continues to uncover new applications for this compound, 2171775—87—2 will undoubtedly play an important role in advancing our understanding of medicinal chemistry and biotechnology.

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